Structural Differentiation from the Closest Positional Isomer: Phenethyl Linker Versus Propyl Linker
The target compound contains a 4-(dimethylamino)phenethyl group (two-carbon linker between sulfonamide nitrogen and the 4-dimethylaminophenyl ring). The closest catalogued positional isomer, 1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide (CAS 827619-71-6; molecular weight 290.81), features a three-carbon propyl linker with no aromatic ring in the linker region, resulting in a molecular weight difference of 62.07 Da and fundamentally different spatial arrangement of the terminal dimethylamino group . No published comparative biological data exist to validate functional equivalence between these two compounds for any biological target. Absent such data, substitution during procurement introduces unquantified experimental risk.
| Evidence Dimension | Linker architecture and molecular weight |
|---|---|
| Target Compound Data | Phenethyl linker (2-carbon, aromatic ring in linker); MW = 352.88 g/mol |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide (CAS 827619-71-6): Propyl linker (3-carbon, aliphatic); MW = 290.81 g/mol |
| Quantified Difference | MW difference: 62.07 g/mol; linker composition differs by aromaticity and chain length |
| Conditions | Structural comparison from chemical catalog data (no biological assay data available) |
Why This Matters
The 62 Da molecular weight difference and distinct linker architecture mean these compounds will exhibit different LogP, PSA, and binding conformations; no published evidence supports interchanging them in any biological assay.
